molecular formula C9H13NO B1282769 2-Amino-1-(m-tolyl)ethanol CAS No. 53360-88-6

2-Amino-1-(m-tolyl)ethanol

Cat. No. B1282769
CAS RN: 53360-88-6
M. Wt: 151.21 g/mol
InChI Key: RMZOTKNVCPHART-UHFFFAOYSA-N
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Description

2-Amino-1-(m-tolyl)ethanol, also known as 2-Amino-1-(3-methylphenyl)ethanol, is an organic compound that belongs to the family of amino alcohols. It is related to ethanolamine, a naturally occurring organic chemical compound with the formula HOCH2CH2NH2 .


Synthesis Analysis

The synthesis of compounds similar to 2-Amino-1-(m-tolyl)ethanol often involves the use of Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions . In a study, random amino-alcohol-based poly(ester amide)s were synthesized using adipic acid and differently substituted amino-alcohols .


Molecular Structure Analysis

The molecular structure of 2-Amino-1-(m-tolyl)ethanol involves an amino group (-NH2) and a hydroxyl group (-OH), making it an amino alcohol. The tolyl group in the compound is an aryl group related to toluene, with the general formula CH3C6H4−R .


Chemical Reactions Analysis

Tolyl groups, which are part of the 2-Amino-1-(m-tolyl)ethanol structure, are often functionalized into compounds through Williamson etherification or C-C coupling reactions . Ethanolamine, a related compound, can undergo various reactions, including oxidation to form ethanal (acetaldehyde), ethanoic acid (acetic acid), or carbon dioxide .

Scientific Research Applications

Synthesis of Pyrrole Disulfides

  • Application Summary: 2-Amino-1-(m-tolyl)ethanol is used in the synthesis of pyrrole disulfides, which are fundamental scaffolds widely present in peptides, natural products, and pharmaceutical molecules .
  • Methods of Application: A green and efficient method was developed for synthesizing pyrrole disulfides using β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst . Under the optimal conditions (β-Ketothioamides (1 mmol), ethyl cyanoacetate (1 mmol), PPL (200 U), and EtOH (5 mL)), lipase leads to the formation of pyrrole disulfides .
  • Results or Outcomes: This approach not only presents a new application of lipase in enzyme catalytic promiscuity, but also offers a significant advancement in the synthetic pathway for pyrrole disulfides and aligns with the current mainstream research direction of green chemistry . The yields of pyrrole disulfides were up to 88% at 40 °C .

Synthesis of Enantiomerically Pure 1,2-Amino Alcohols

  • Application Summary: 2-Amino-1-(m-tolyl)ethanol is used in the synthesis of enantiomerically pure 1,2-amino alcohols .
  • Methods of Application: The one-pot combination of alcohol dehydrogenase-catalysed asymmetric reduction of 2-azido ketones and Pd nanoparticle-catalysed hydrogenation of the resulting azido alcohols, gives access to both enantiomers of aromatic 1,2-amino alcohols .
  • Results or Outcomes: The one-pot system established a highly integrated synthesis of the antiviral natural product (S)-tembamide in 73% yield (ee >99%) over 4 steps . Avoiding the purification and isolation of intermediates in this synthetic sequence leads to an unprecedentedly low ecological footprint .

Synthesis of 2-Amino-4H-Pyrans

  • Application Summary: 2-Amino-1-(m-tolyl)ethanol is used in the synthesis of 2-amino-4H-pyrans . 4H-Pyrans are a class of organic compounds that are widely used in the synthesis of various pharmaceuticals and natural products.
  • Methods of Application: The environmentally friendly, safe, and reusable Cu–Ag/ZSM-5 bimetallic nanocatalyst was used for the synthesis of 2-amino-4H-pyrans in aqueous ethanol under reflux .
  • Results or Outcomes: The use of the Cu–Ag/ZSM-5 bimetallic nanocatalyst in the synthesis of 2-amino-4H-pyrans contributes to the further development of environmentally friendly catalytic processes .

Safety And Hazards

Ethanolamine, a related compound, is known to be hazardous to humans and the environment. It is a colorless, viscous liquid with an unpleasant, ammonia-like odor. It is miscible in all proportions with water and several oxygenated organic solvents .

properties

IUPAC Name

2-amino-1-(3-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZOTKNVCPHART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541880
Record name 2-Amino-1-(3-methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(m-tolyl)ethanol

CAS RN

53360-88-6
Record name 2-Amino-1-(3-methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Wu, Y Zhou, T Wang, HP Too, DIC Wang… - Nature communications, 2016 - nature.com
New types of asymmetric functionalizations of alkenes are highly desirable for chemical synthesis. Here, we develop three novel types of regio- and enantioselective multiple oxy- and …
Number of citations: 168 www.nature.com
B Yang, Z Lu - pstorage-acs-6854636.s3 …
THF and toluene were distilled from sodium benzophenone ketyl prior to use DCM, NEt3 and iPr2NEt were distilled from calcium hydride. Ethanol was used directly. Unless otherwise …

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